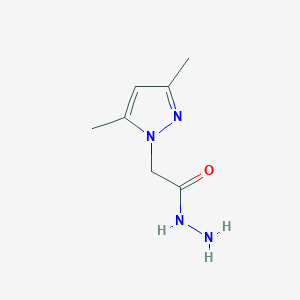

2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-5-3-6(2)11(10-5)4-7(12)9-8/h3H,4,8H2,1-2H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUXPFMOQYTDKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356299 | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836483 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64019-58-5 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-1-acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64019-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the , a key building block in medicinal chemistry and drug development. This document moves beyond a simple recitation of steps, offering in-depth explanations for experimental choices, self-validating protocols, and authoritative references to ground the scientific claims. The intended audience includes researchers, scientists, and professionals in drug development who require a robust and reliable protocol for the preparation and validation of this important chemical entity.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of biological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The 3,5-dimethylpyrazole moiety, in particular, is a common feature in many pharmacologically active molecules. The introduction of an acetohydrazide group at the N1 position of the pyrazole ring provides a versatile functional handle for further molecular elaboration, making this compound a valuable intermediate for the synthesis of novel therapeutic agents.

The synthesis of this compound involves a two-step process, beginning with the N-alkylation of 3,5-dimethylpyrazole with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester. This guide will detail a reliable and reproducible protocol for this synthesis and provide a thorough guide to the characterization of the final product using modern analytical techniques.

Synthesis of this compound

The synthesis of the title compound is achieved through a two-step reaction sequence. The first step involves the N-alkylation of 3,5-dimethylpyrazole with ethyl chloroacetate in the presence of a base. The second step is the hydrazinolysis of the resulting ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate to yield the desired acetohydrazide.

Step 1: Synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate

The initial step of the synthesis is the N-alkylation of 3,5-dimethylpyrazole. The choice of base and solvent is critical for achieving a high yield and purity of the product. Potassium carbonate is a commonly used base for this type of reaction as it is inexpensive, effective, and easily removed after the reaction. Acetone is a suitable solvent as it is polar aprotic, which facilitates the SN2 reaction, and has a relatively low boiling point, making it easy to remove during workup.

-

To a solution of 3,5-dimethylpyrazole (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, filter the reaction mixture to remove the potassium carbonate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of this compound

The second step is the conversion of the ester to the corresponding hydrazide. This is achieved by reacting the ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate with hydrazine hydrate. Ethanol is a good solvent for this reaction as both reactants are soluble in it.

-

Dissolve the purified ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (10 eq) to the solution.

-

Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

-

After completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting solid is washed with cold diethyl ether to afford the pure this compound.

Caption: Synthetic workflow for this compound.

Characterization of this compound

The synthesized compound must be thoroughly characterized to confirm its identity and purity. The following analytical techniques are essential for this purpose.

Physical Characterization

| Property | Expected Value |

| Molecular Formula | C₇H₁₂N₄O |

| Molecular Weight | 168.20 g/mol |

| Appearance | White solid |

| Melting Point | 135-137 °C |

Spectroscopic Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. The expected ¹H NMR spectrum of this compound in CDCl₃ would show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.15-2.25 | s | 6H | 2 x CH₃ (pyrazole) |

| 4.60-4.70 | s | 2H | CH₂ |

| 5.80-5.90 | s | 1H | CH (pyrazole) |

| 7.90-8.00 | br s | 1H | NH |

| 4.00-4.10 | br s | 2H | NH₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The expected ¹³C NMR spectrum of the title compound in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Assignment |

| 10.5-11.5 | CH₃ (pyrazole) |

| 13.5-14.5 | CH₃ (pyrazole) |

| 50.0-51.0 | CH₂ |

| 105.0-106.0 | CH (pyrazole) |

| 140.0-141.0 | C (pyrazole) |

| 148.0-149.0 | C (pyrazole) |

| 167.0-168.0 | C=O (amide) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H and C=O functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-3400 | N-H stretching (NH₂) |

| 3150-3250 | N-H stretching (NH) |

| 1650-1680 | C=O stretching (amide) |

Mass spectrometry is used to determine the molecular weight of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z = 168.

Spectroscopic Signature of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the molecular structure of this compound. The synthesis of this molecule is a crucial step in the development of more complex pharmaceutical agents, making a thorough understanding of its structural characterization essential.

Molecular Structure and Context

This compound (C₇H₁₂N₄O, Molar Mass: 168.20 g/mol ) is a key intermediate in organic synthesis. Its structure combines a stable 3,5-dimethylpyrazole ring with a reactive acetohydrazide functional group. This unique combination makes it a versatile building block for creating a variety of derivatives with potential biological activities.[1] The following sections will dissect the expected spectroscopic data, providing a foundational understanding for its identification and characterization in a laboratory setting.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons. The expected signals are detailed in Table 1.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrazides due to its ability to solubilize the compound and slow down the exchange of labile N-H protons.

-

Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~9.2 | Broad Singlet | 1H | -C(O )NH - | The amide proton is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group. Its broadness is a result of quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. |

| ~5.9 | Singlet | 1H | Pyrazole CH | The lone proton on the pyrazole ring is in a relatively electron-rich environment and typically appears as a sharp singlet in this region for 3,5-disubstituted pyrazoles. |

| ~4.7 | Singlet | 2H | N-CH₂ -C=O | The methylene protons are adjacent to the pyrazole nitrogen and the carbonyl group, leading to a downfield shift. The signal is expected to be a singlet as there are no adjacent protons to couple with. |

| ~4.3 | Broad Singlet | 2H | -NH₂ | The terminal amine protons are labile and often appear as a broad singlet. The chemical shift can vary depending on concentration and temperature due to hydrogen bonding. |

| ~2.2 | Singlet | 3H | Pyrazole CH₃ | The two methyl groups on the pyrazole ring are chemically equivalent and are expected to appear as a single, sharp singlet. Their chemical shift is characteristic of methyl groups attached to an aromatic, electron-rich heterocyclic system. |

| ~2.1 | Singlet | 3H | Pyrazole CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer used for the proton spectrum.

-

Acquisition Parameters:

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peaks (e.g., DMSO-d₆ at 39.52 ppm).

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~167 | C =O | The carbonyl carbon of the hydrazide is highly deshielded and appears significantly downfield. |

| ~148 | Pyrazole C -CH₃ | The carbon atoms in the pyrazole ring bearing the methyl groups are expected at this chemical shift. |

| ~140 | Pyrazole C -CH₃ | |

| ~105 | Pyrazole C H | The protonated carbon of the pyrazole ring is more shielded and appears further upfield. |

| ~50 | N-C H₂-C=O | The methylene carbon is influenced by the adjacent nitrogen and carbonyl group. |

| ~13 | Pyrazole-C H₃ | The methyl carbons are the most shielded and appear at the upfield end of the spectrum. |

| ~10 | Pyrazole-C H₃ |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3350-3200 | N-H stretch | Amine (-NH₂) and Amide (-NH-) | The presence of sharp and/or broad bands in this region is indicative of the N-H bonds in the hydrazide moiety. The broadening is often due to hydrogen bonding. |

| 3000-2850 | C-H stretch | Methyl (-CH₃) and Methylene (-CH₂) | These absorptions confirm the presence of aliphatic C-H bonds. |

| ~1670 | C=O stretch | Amide I band | A strong absorption band in this region is a clear indicator of the carbonyl group in the acetohydrazide functionality. |

| ~1620 | N-H bend | Amine (-NH₂) | This bending vibration further confirms the presence of the primary amine group. |

| ~1550 | C=N and C=C stretch | Pyrazole ring | These vibrations are characteristic of the pyrazole ring system. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that is likely to produce the protonated molecular ion [M+H]⁺.

-

Mass Analysis: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is ideal for obtaining an accurate mass measurement, which can be used to confirm the elemental composition.

-

Fragmentation Analysis (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum Data:

-

Molecular Ion: The expected exact mass of the neutral molecule C₇H₁₂N₄O is 168.1011. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 169.1089.

-

Key Fragmentation Pathways: Fragmentation of the parent ion can provide valuable structural information.

Caption: Predicted major fragmentation pathway for this compound in MS/MS.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a detailed and confirmatory fingerprint for the structure of this compound. The predicted chemical shifts, vibrational frequencies, and fragmentation patterns are consistent with the known behavior of the constituent functional groups and the overall molecular architecture. This guide serves as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate.

References

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-4-pyridinylmethylidene]acetohydrazide - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. Available at: [Link]

-

This compound - PubChem. Available at: [Link]

-

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N - NIH. Available at: [Link]

-

Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties - ResearchGate. Available at: [Link]

-

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hy-droxy-imino-N - PubMed. Available at: [Link]

-

Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives - JOCPR. Available at: [Link]

-

Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Available at: [Link]

-

Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - International Journal of Trend in Scientific Research and Development. Available at: [Link]

-

The FT-IR spectrum of 3,5-dimethylpyrazole. | Download Scientific Diagram - ResearchGate. Available at: [Link]

Sources

Crystal Structure Analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide: From Synthesis to Supramolecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the synthesis, characterization, and single-crystal X-ray diffraction analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. Drawing upon established protocols and structural data from analogous pyrazole-hydrazide derivatives, this document serves as a predictive framework and a practical manual for researchers in medicinal chemistry and materials science.

Introduction: The Significance of Pyrazole-Hydrazides

Pyrazole derivatives form the core scaffold of numerous pharmacologically active agents, exhibiting anti-inflammatory, analgesic, antitumor, and antibacterial properties.[1][2] The title compound, this compound, integrates the versatile pyrazole ring with a reactive acetohydrazide moiety. The hydrazide group is a critical pharmacophore known for its hydrogen bonding capabilities, which are crucial for molecular recognition and binding to biological targets.

Understanding the three-dimensional structure of this molecule at an atomic level is paramount. Single-crystal X-ray diffraction provides definitive insights into its conformation, bond parameters, and, most importantly, the intricate network of intermolecular interactions that govern its crystal packing. This knowledge is indispensable for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new therapeutic agents.

Synthesis and Crystallization

Synthetic Protocol

The synthesis of this compound is a well-established, multi-step process. The general pathway involves the initial synthesis of 3,5-dimethylpyrazole followed by N-alkylation with an ethyl bromoacetate group, and finally, hydrazinolysis to yield the target acetohydrazide.[2]

Workflow for Synthesis:

Caption: Synthetic route for this compound.

Step-by-Step Protocol:

-

Synthesis of 3,5-dimethylpyrazole (1): A mixture of acetylacetone and hydrazine hydrate is refluxed in ethanol for approximately 3 hours. The solvent is then removed under reduced pressure to yield crude 3,5-dimethylpyrazole, which can be used directly in the next step.[2][3]

-

Synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (2): To a solution of 3,5-dimethylpyrazole in acetone, add ethyl bromoacetate and anhydrous potassium carbonate (as a base). The resulting mixture is refluxed for 14-16 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated to yield the ethyl ester intermediate.[2]

-

Synthesis of this compound (3): The crude ethyl ester is dissolved in a suitable alcohol (e.g., ethanol or methanol), and hydrazine hydrate is added. The mixture is stirred at room temperature for 4-6 hours. The resulting precipitate, the target acetohydrazide, is collected by filtration, washed, and can be recrystallized to obtain pure product.[2]

Growing Single Crystals

The acquisition of high-quality single crystals is the most critical and often challenging step. The acetohydrazide's polarity and hydrogen bonding capacity suggest solubility in polar solvents.

Recommended Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) is prepared and left undisturbed in a loosely covered vial. The slow evaporation of the solvent allows for the gradual formation of well-ordered crystals.

-

Solvent Diffusion: This technique involves dissolving the compound in a good solvent (e.g., methanol) and carefully layering a less-polar "anti-solvent" (e.g., diethyl ether or hexane) on top. Diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization at the interface.

Spectroscopic Characterization

Prior to diffraction analysis, the synthesized compound's identity and purity must be confirmed using standard spectroscopic methods.

-

FT-IR Spectroscopy: Key expected vibrational bands include:

-

N-H stretching (hydrazide): ~3300-3200 cm⁻¹

-

C=O stretching (amide I): ~1670-1650 cm⁻¹

-

N-H bending (amide II): ~1640-1550 cm⁻¹

-

C=N stretching (pyrazole ring): ~1580-1550 cm⁻¹

-

-

¹H NMR Spectroscopy (in DMSO-d₆): Expected chemical shifts (δ/ppm):

-

¹³C NMR Spectroscopy: Distinct signals for the two methyl carbons, the methylene carbon, the pyrazole ring carbons, and the carbonyl carbon are expected.

Single-Crystal X-ray Diffraction Analysis

This section outlines the standard workflow for determining the crystal structure.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Protocol:

-

Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., a Bruker Kappa APEXII CCD) equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a cooling device (e.g., at 100 K to minimize thermal vibrations). A series of diffraction images are collected over a range of orientations.

-

Data Reduction: The raw data are processed to integrate the reflection intensities and apply corrections for factors like polarization and absorption (e.g., using a multi-scan method like SADABS).[4]

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods (e.g., with SHELXS97 or SHELXT) to obtain an initial electron density map and a preliminary molecular model.[4]

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL97). Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often located in the difference Fourier map and refined with appropriate constraints.[4]

Anticipated Structural Features: A Predictive Analysis

While a dedicated crystal structure report for the title compound is not publicly available, we can predict its key structural features based on the extensive literature on analogous pyrazole-hydrazide and pyrazole-hydrazone derivatives.[1][5][6]

Expected Crystallographic Data & Molecular Geometry

The molecule is likely to crystallize in a common centrosymmetric space group, such as monoclinic P2₁/c or triclinic P-1.[1][7]

Table 1: Predicted Bond Lengths and Angles

| Parameter | Predicted Value (Å or °) | Justification / Comparison |

|---|---|---|

| N-N (hydrazide) | ~1.38 - 1.41 Å | Typical for hydrazide moieties. |

| C=O (amide) | ~1.22 - 1.25 Å | Standard double bond character. |

| N-N (pyrazole) | ~1.35 - 1.38 Å | Consistent with aromatic pyrazole rings.[3] |

| C-N (pyrazole) | ~1.33 - 1.36 Å | Consistent with aromatic pyrazole rings. |

| Pyrazole-CH₂-CO Angle | ~110 - 115° | Expected tetrahedral geometry at the CH₂ group. |

The pyrazole ring itself will be essentially planar. The conformation of the molecule will be defined by the torsion angles around the N-CH₂ and CH₂-C(O) bonds, which will likely adopt a staggered arrangement to minimize steric hindrance.

Supramolecular Assembly: The Hydrogen Bonding Network

The acetohydrazide group (-C(O)NHNH₂) is a powerful hydrogen-bonding unit, containing two donor groups (NH and NH₂) and one acceptor group (C=O). This functionality is expected to dominate the crystal packing.

Predicted Hydrogen Bonding Motifs:

-

Centrosymmetric Dimer Formation: The most probable interaction is the formation of a robust centrosymmetric dimer via a pair of N-H···O hydrogen bonds between the hydrazide NH and the carbonyl oxygen of two neighboring molecules. This creates a characteristic R²₂(8) ring motif, a common feature in hydrazide crystal structures.[7][8]

-

Chain/Layer Formation: The terminal -NH₂ group provides additional donors, which can link these dimers into extended 1D chains or 2D layers through N-H···O or N-H···N(pyrazole) interactions.

Caption: Predicted R²₂(8) hydrogen-bonded dimer motif.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[1][8][9]

-

d_norm Surface: A map of the normalized contact distance (d_norm) would be generated. Intense red spots on this surface would visually highlight the key hydrogen bonds (N-H···O) as areas where intermolecular contacts are shorter than the van der Waals radii sum.

-

2D Fingerprint Plots: These plots summarize all intermolecular contacts. For this molecule, the plot is expected to show:

-

A high percentage of H···H contacts (typically >40%), appearing as a large, diffuse region in the plot.[8]

-

Sharp, distinct "spikes" corresponding to the strong O···H/H···O hydrogen bonds, which would account for a significant percentage of the total interactions (e.g., 20-25%).[8]

-

Contributions from C···H and N···H contacts, indicating weaker interactions involving the pyrazole ring and methyl groups.[6][8]

-

Conclusion and Outlook

This technical guide provides a robust framework for the comprehensive crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain a definitive three-dimensional model of the molecule. The predictive analysis, grounded in data from structurally related compounds, suggests that the crystal packing will be dominated by a strong N-H···O hydrogen-bonded R²₂(8) dimer motif, further extended into a supramolecular architecture by additional interactions. These structural insights are fundamental for understanding the physicochemical properties of this compound and will serve as a critical foundation for its potential development in pharmaceutical applications.

References

-

ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐ Pyrazole Derivatives: Including X ‐ Ray Crystallography and Hirshfeld Surface Analysis. Retrieved from [Link]

-

Nunez, Y. T., et al. (2021). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 33-38. Available from: [Link]

-

ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives. Retrieved from [Link]

-

Mabkhot, Y. N., et al. (2017). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. International Journal of Molecular Sciences, 18(11), 2215. Available from: [Link]

-

Moroz, O. V., et al. (2012). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3381. Available from: [Link]

-

Al-Majid, A. M., et al. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Journal of Molecular Structure, 1252, 132179. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Retrieved from [Link]

-

Mabkhot, Y. N., et al. (2017). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT). International Journal of Molecular Sciences, 18(11), 2215. Available from: [Link]

-

TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

-

Gomktsyan, T. A., et al. (2022). Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties. Russian Journal of General Chemistry, 92(11), 2494-2500. Available from: [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Madalambika, T.N., et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 143497. Available from: [Link]

-

El-Faham, A., et al. (2024). Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 3), 297-300. Available from: [Link]

-

TUTDoR. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tsijournals.com [tsijournals.com]

- 3. DSpace [tutvital.tut.ac.za]

- 4. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

physical and chemical properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

An In-Depth Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Introduction

This compound is a heterocyclic organic compound that serves as a highly versatile building block in synthetic chemistry. Its structure uniquely combines two key pharmacophores: the 3,5-dimethylpyrazole ring and the acetohydrazide side chain. The pyrazole nucleus is a prominent feature in a wide array of pharmaceuticals, known for a broad spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Similarly, the hydrazide functional group is a crucial synthon for the construction of various heterocyclic systems and is known to be a component of many biologically active molecules.[4][5]

This guide provides a comprehensive overview of the synthesis, physicochemical properties, and chemical reactivity of this compound, offering field-proven insights for researchers in drug discovery, medicinal chemistry, and materials science.

Molecular Structure and Identification

The core of the molecule is a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted with two methyl groups at positions 3 and 5. This ring is connected via the N1 position to an acetohydrazide moiety.

Caption: Synthetic pathway for this compound.

-

Step 1: Pyrazole Formation: The synthesis initiates with the condensation reaction between acetylacetone (a 1,3-dicarbonyl compound) and hydrazine hydrate. [4]This is a classic Paal-Knorr synthesis for pyrazoles, yielding the stable aromatic 3,5-dimethylpyrazole ring.

-

Step 2: N-Alkylation: The 3,5-dimethylpyrazole undergoes N-alkylation with an ethyl haloacetate, such as ethyl bromoacetate. The N1-H of the pyrazole is sufficiently acidic to be deprotonated by a mild base like potassium carbonate, and the resulting pyrazolate anion acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromoacetate to form the ester intermediate. [4]3. Step 3: Hydrazinolysis: The final step involves the reaction of the ethyl ester intermediate with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the desired acetohydrazide product. [4]

Experimental Protocol: Synthesis

This protocol is a self-validating system, where successful isolation of intermediates confirms the progression of the reaction sequence.

-

Synthesis of 3,5-dimethylpyrazole (1):

-

To a solution of acetylacetone (10 mmol) in ethanol (20 mL), add hydrazine hydrate (10 mmol).

-

Reflux the mixture for 3 hours. [4] * Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain crude 3,5-dimethylpyrazole, which can be used directly in the next step.

-

-

Synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (2):

-

Dissolve 3,5-dimethylpyrazole (1) (10 mmol) in acetone (30 mL).

-

Add anhydrous potassium carbonate (15 mmol) and ethyl bromoacetate (11 mmol).

-

Reflux the resulting mixture for 14 hours, monitoring by TLC. [4] * After cooling, filter off the inorganic salts and evaporate the solvent from the filtrate to yield the crude ester. Purify by column chromatography if necessary.

-

-

Synthesis of this compound (3):

-

Dissolve the ester (2) (10 mmol) in ethanol (25 mL).

-

Add hydrazine hydrate (15 mmol) and stir the mixture at room temperature for 4 hours. [4] * The product typically precipitates out of the solution.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallize from ethanol to obtain the pure product. [6]

-

Physicochemical Properties

The physical and chemical properties of the compound are summarized below. Predicted values are based on computational models and provide a reliable estimation for experimental design.

Table 2: Physical Properties

| Property | Value | Notes | Source |

| Melting Point | 199-202 °C | Recrystallized from ethanol | [6] |

| Boiling Point | 383.1 °C | Predicted | [6] |

| Density | 1.3 g/cm³ | Predicted | [6] |

| Water Solubility | 24.5 µg/mL | At pH 7.4 | [7][6] |

| Flash Point | 185.5 °C | Predicted | [6] |

| XLogP3 | -0.3 | A measure of lipophilicity | [7] |

| PSA | 72.94 Ų | Polar Surface Area | [6] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of the terminal hydrazide group (-CONHNH₂). This group is an excellent nucleophile and a versatile precursor for a wide range of derivatives.

-

Reaction with Aldehydes and Ketones: The terminal -NH₂ group readily condenses with aldehydes and ketones to form the corresponding N'-substituted hydrazones (Schiff bases). This reaction is fundamental for creating libraries of compounds for biological screening. [8]* Reaction with Anhydrides: It reacts with cyclic anhydrides, such as phthalic anhydride, via condensation to form more complex heterocyclic systems like phthalazinediones. [4]* Cyclization Reactions: The acetohydrazide moiety is a key synthon for constructing 1,3,4-oxadiazole and 1,2,4-triazole rings, which are also important scaffolds in medicinal chemistry.

Spectral Characterization

While a complete published spectrum for this specific compound is not readily available, its characteristic signals can be predicted based on its structure and data from closely related analogues. [4] Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~ 2.1 | Singlet | 3H, pyrazole-CH₃ |

| ~ 2.2 | Singlet | 3H, pyrazole-CH₃ |

| ~ 4.4 | Broad Singlet | 2H, -NH₂ |

| ~ 4.7 | Singlet | 2H, -CH₂- |

| ~ 5.8 | Singlet | 1H, pyrazole-CH |

| ~ 9.2 | Broad Singlet | 1H, -NH- |

-

Infrared (IR) Spectroscopy: Expected characteristic peaks would include N-H stretching vibrations for the -NH and -NH₂ groups (~3200-3400 cm⁻¹), a strong C=O (Amide I) stretch (~1650-1680 cm⁻¹), and C=N stretching from the pyrazole ring (~1550-1600 cm⁻¹).

Applications and Derivatives

This compound is primarily used as an intermediate in the synthesis of more complex molecules with potential biological activity. The combination of the proven pyrazole scaffold with the reactive hydrazide handle makes it an attractive starting point for drug discovery programs.

-

Agrochemicals: Derivatives have been synthesized and investigated for their plant growth-stimulating effects. [8]* Medicinal Chemistry: The compound serves as a precursor for synthesizing novel heterocyclic systems. For example, its reaction with phthalic anhydride produces pyrazolyl phthalazine-1,4-diones, which can be further functionalized. [4]The resulting derivatives are often screened for a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties, leveraging the known bioactivity of the pyrazole core. [1][9][10]

Conclusion

This compound is a compound of significant interest due to its straightforward synthesis and its utility as a versatile chemical intermediate. Its well-defined physical properties and the predictable reactivity of its acetohydrazide functional group make it a reliable and valuable tool for researchers. The rich pharmacological history of the pyrazole nucleus ensures that derivatives synthesized from this core will continue to be promising candidates in the development of new therapeutic agents and functional materials.

References

-

PMC - NIH.

-

MDPI.

-

MDPI.

-

NIH.

-

Slideshare.

-

TSI Journals.

-

PubChem - NIH.

-

Der Pharma Chemica.

-

Echemi.

-

ResearchGate.

-

ChemRxiv.

-

CymitQuimica.

-

MolPort.

-

BLDpharm.

-

MolPort.

-

SpectraBase.

-

JOCPR.

-

JOCPR.

-

ResearchGate.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. jocpr.com [jocpr.com]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. This compound | C7H12N4O | CID 821228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. derpharmachemica.com [derpharmachemica.com]

The Genesis and Evolution of Pyrazole-Acetohydrazides: A Legacy of Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Two Pharmacophoric Pillars

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the development of novel molecular entities with enhanced biological activity and unique therapeutic profiles. The story of pyrazole-acetohydrazide compounds is a testament to this principle, representing the fusion of two venerable heterocyclic and functional group families: the pyrazoles and the hydrazides. This guide delves into the historical discovery, synthetic evolution, and therapeutic significance of this important class of compounds, providing a comprehensive resource for professionals in drug discovery and development.

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a cornerstone in pharmaceutical development for over a century.[1] Its journey began in 1883 when Ludwig Knorr first synthesized a pyrazolone derivative, leading to the development of early synthetic drugs like Antipyrine, a potent antipyretic and analgesic.[2] The pyrazole ring itself was first synthesized by Buchner in 1889.[3] The unique physicochemical properties of the pyrazole core, including its ability to participate in hydrogen bonding and its metabolic stability, have contributed to its prevalence in a multitude of approved drugs.[1][4]

Concurrently, hydrazides, organic compounds characterized by the -CONHNH2 functional group, have carved their own niche in the annals of medicine.[5][6] The discovery of isoniazid in 1912 and its subsequent implementation as a frontline anti-tuberculosis drug in the 1950s highlighted the profound therapeutic potential of the hydrazide moiety.[6][7] This functional group has since been incorporated into a wide array of drugs with activities ranging from antidepressant to antihypertensive.[5][8]

The amalgamation of these two powerful moieties into the pyrazole-acetohydrazide scaffold has given rise to a new generation of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9][10][11] This guide will trace the scientific lineage of these compounds, from their conceptual origins to their modern-day applications.

Part 1: The Historical Trajectory of Pyrazole and Hydrazide Moieties

The Dawn of Pyrazole Chemistry

The history of pyrazoles is intrinsically linked to the quest for synthetic therapeutics in the late 19th century. The seminal work of Ludwig Knorr on the condensation of ethyl acetoacetate with phenylhydrazine in 1883 not only yielded the first pyrazolone but also established a foundational synthetic route, the Knorr pyrazole synthesis, that remains relevant today.[12][13] This discovery paved the way for the introduction of Antipyrine (phenazone) as a commercial drug, marking a significant milestone in the history of medicine.

Subsequent decades saw an expansion in the synthetic methodologies for creating substituted pyrazoles. The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives became a simple and rapid approach to polysubstituted pyrazoles.[13][14] Further diversification of the pyrazole library was achieved through methods like 1,3-dipolar cycloaddition reactions.[14] The inherent versatility of the pyrazole ring, allowing for substitution at multiple positions, has made it a privileged scaffold in drug design, leading to the development of blockbuster drugs such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[1][4]

Hydrazides: From Tuberculosis to a Multitude of Therapies

The therapeutic journey of hydrazides began with the synthesis of isonicotinic acid hydrazide (isoniazid) by Meyer and Malley in 1912.[6] However, its profound anti-tuberculosis activity was not recognized until the early 1950s.[6] This discovery was a watershed moment, providing a powerful new weapon against a devastating disease. The clinical success of isoniazid spurred intense research into other hydrazide-containing compounds.

In the mid-20th century, the discovery of iproniazid, another hydrazide derivative, as a monoamine oxidase inhibitor (MAOI) opened up new avenues for the treatment of depression.[5][8] This marked the entry of hydrazides into the realm of neuroscience. Over the years, the hydrazide functional group has been incorporated into drugs for a wide range of conditions, demonstrating its versatility as a pharmacophore.[5][7]

Part 2: The Emergence and Synthesis of Pyrazole-Acetohydrazides

The logical progression from the individual successes of pyrazoles and hydrazides was their eventual combination to explore synergistic or novel biological activities. The acetohydrazide linker (-CH2CONHNH-) provides a flexible bridge to connect the pyrazole core to other functionalities, allowing for the fine-tuning of steric and electronic properties.

General Synthetic Strategies

The synthesis of pyrazole-acetohydrazide derivatives typically involves a multi-step process that leverages established synthetic transformations. A common and efficient approach begins with the synthesis of a substituted pyrazole carboxylic acid or a related ester. This is often achieved through the Knorr pyrazole synthesis or other cyclocondensation reactions.[12][15] The resulting pyrazole core is then elaborated to introduce the acetohydrazide moiety.

A key step in this process is the conversion of a pyrazole-4-carboxylic acid or its ester to the corresponding acetohydrazide. This can be accomplished through a variety of methods, with the following being a representative and widely used protocol.

Experimental Protocol: Synthesis of Pyrazole-4-acetohydrazide

Step 1: Synthesis of Ethyl 1-Aryl-5-methyl-1H-pyrazole-4-carboxylate

This initial step often involves the Knorr pyrazole synthesis, a reliable method for constructing the pyrazole ring.[12]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired arylhydrazine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Reagent: To the stirring solution, add ethyl 2-formylacetoacetate (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Step 2: Hydrazinolysis of the Ester to Form the Acetohydrazide

-

Reaction Setup: Dissolve the synthesized ethyl 1-aryl-5-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

-

Addition of Hydrazine Hydrate: Add hydrazine hydrate (excess, typically 5-10 eq) to the solution.

-

Reaction: Reflux the reaction mixture for 6-12 hours. Monitor the reaction by TLC until the starting ester is consumed.

-

Work-up: Cool the reaction mixture in an ice bath to induce precipitation of the pyrazole-4-acetohydrazide. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

The causality behind these experimental choices lies in the well-established reactivity of the starting materials. The Knorr synthesis provides a regioselective and high-yielding route to the pyrazole core.[12] The subsequent hydrazinolysis is a classic and efficient method for converting esters to hydrazides.

Diagram: General Synthetic Workflow for Pyrazole-Acetohydrazides

Caption: A generalized workflow for the synthesis of pyrazole-acetohydrazide derivatives.

Part 3: Biological Activities and Therapeutic Potential

The fusion of the pyrazole and acetohydrazide moieties has resulted in compounds with a diverse array of biological activities. The following table summarizes some of the key therapeutic areas where pyrazole-acetohydrazides have shown promise.

| Biological Activity | Target/Mechanism of Action | Example Compound Class | Reference |

| Antimicrobial | Inhibition of essential microbial enzymes or disruption of cell wall synthesis. | Acetohydrazide-linked pyrazole derivatives. | [9] |

| Antifungal | Potential targeting of fungal succinate dehydrogenase. | Pyrazole-4-acetohydrazide derivatives. | [16] |

| Anticancer | Induction of apoptosis, inhibition of cell proliferation, CDK2 inhibition. | Salicylaldehyde-pyrazole-carbohydrazide derivatives, various pyrazole-based analogs. | [2][17] |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes. | Pyrazole derivatives are known COX-2 inhibitors. | [11][18] |

| Anticonvulsant | Modulation of ion channels or neurotransmitter receptors. | Pyrazole carbohydrazide derivatives. | [2] |

| Antidepressant | Monoamine oxidase inhibition. | Pyrazole carbohydrazide derivatives. | [2] |

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on pyrazole-acetohydrazide derivatives have revealed several key insights. For instance, in the context of antimicrobial activity, the presence of electron-withdrawing groups on the pyrazole ring has been shown to enhance the antimicrobial potential of the synthesized derivatives.[9] This suggests that modulating the electronic properties of the pyrazole core is a critical aspect of designing more potent antimicrobial agents.

Diagram: Structure-Activity Relationship (SAR) Logic

Caption: Simplified SAR diagram for pyrazole-acetohydrazide antimicrobial activity.

Conclusion and Future Perspectives

The journey of pyrazole-acetohydrazide compounds from the historical discoveries of their constituent moieties to their current status as promising therapeutic agents is a compelling narrative of rational drug design. The pyrazole core provides a robust and versatile scaffold, while the acetohydrazide linker offers a point of diversification and interaction with biological targets. The wide range of biological activities exhibited by these compounds underscores their potential in addressing various unmet medical needs.[19][20]

Future research in this area will likely focus on several key aspects:

-

Expansion of Chemical Space: The synthesis of novel libraries of pyrazole-acetohydrazide derivatives with diverse substitution patterns to explore new biological targets.

-

Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular mechanisms by which these compounds exert their therapeutic effects.

-

Optimization of Pharmacokinetic Properties: Fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their drug-like characteristics.

The rich history and proven therapeutic potential of both pyrazoles and hydrazides provide a solid foundation for the continued development of pyrazole-acetohydrazide compounds as the next generation of innovative medicines.

References

- Benchchem. Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 2-(2-Chlorophenyl)acetohydrazide.

- Kataria, R., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry, 31(12), 2740-2744.

-

Al-Omar, M. A., et al. (2010). Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. Molecules, 15(7), 4737-4757. Available from: [Link]

-

Li, Q., et al. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry, 69(33), 9549-9560. Available from: [Link]

-

Gomes, P. B., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(23), 7243. Available from: [Link]

- Sadeek, S. A., et al. (2021). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 14(10), 5521-5527.

-

Singh, R., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 783-808. Available from: [Link]

-

Ben-Abdallah, M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 143. Available from: [Link]

-

Kumar, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. Available from: [Link]

-

Kumar, A., & Sharma, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-8. Available from: [Link]

- Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 717-731.

-

Al-Harbi, S. A., et al. (2022). Structure of novel series of pyrazole acetohydrazide exhibited the best... ResearchGate. Available from: [Link]

-

Sharma, S., & Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1845-1863. Available from: [Link]

-

Hu, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available from: [Link]

- Kumar, S., et al. (2018). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology, 11(1), 1-6.

-

Khan, I., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Available from: [Link]

-

Various Authors. (2025). Hydrazide–hydrazone derivatives: Significance and symbolism. Wisdom Library. Available from: [Link]

-

Wikipedia. (n.d.). Hydrazine (antidepressant). Available from: [Link]

-

Kumar, V., & Sharma, S. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia. Available from: [Link]

-

Popa, M., & Marinescu, M. (2021). Hydrazide-based drugs in clinical use. ResearchGate. Available from: [Link]

-

El-Sayed, M. S., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 143. Available from: [Link]

-

Ali, G. M. E., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. Available from: [Link]

-

da Silva, A. C., et al. (2011). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 16(12), 10459-10476. Available from: [Link]

-

El-Sharkawy, K. A., & Al-Amiery, A. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6505. Available from: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. researchgate.net [researchgate.net]

- 8. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities [mdpi.com]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. researchgate.net [researchgate.net]

- 20. jchr.org [jchr.org]

A Comprehensive Technical Guide to the Biological Activities of Pyrazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, this unassuming ring system has proven to be a remarkably versatile scaffold for drug discovery.[2] Its unique structural and electronic properties—including the ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to be readily functionalized at multiple positions—have cemented its status as a "privileged structure."[3][4] This term denotes a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity, leading to a broad spectrum of pharmacological activities.

This guide provides an in-depth technical exploration of the principal biological activities of pyrazole derivatives. It is structured to move from well-established therapeutic areas to emerging applications, elucidating the mechanisms of action, showcasing key chemical exemplars, detailing relevant experimental protocols, and exploring the critical structure-activity relationships (SAR) that govern efficacy. The aim is to furnish drug development professionals with a foundational understanding of why this scaffold continues to yield promising therapeutic candidates.[1][3]

Anti-inflammatory and Analgesic Activity: The Legacy of COX-2 Inhibition

Perhaps the most commercially successful application of pyrazole chemistry is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The discovery of pyrazole-based selective COX-2 inhibitors represented a paradigm shift in pain and inflammation management.

Mechanism of Action: Selective Inhibition of Cyclooxygenase-2 (COX-2)

The biological activity of NSAIDs stems from their ability to inhibit cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandins.[5][6] Prostaglandins are key mediators of inflammation, pain, and fever.[7] Two primary isoforms of this enzyme exist:

-

COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining platelet aggregation.[5]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[5][8]

Traditional NSAIDs (e.g., ibuprofen, naproxen) inhibit both COX-1 and COX-2, leading to effective pain relief but also a risk of gastrointestinal side effects due to the inhibition of COX-1's protective functions.[8] Pyrazole derivatives were instrumental in developing agents that selectively inhibit COX-2. The diaryl-substituted pyrazole structure, notably featuring a sulfonamide side chain, allows these molecules to bind to a specific hydrophilic side pocket present in the active site of COX-2 but not COX-1.[8][9] This selective binding blocks the production of pro-inflammatory prostaglandins while sparing the homeostatic functions of COX-1, theoretically reducing gastrointestinal toxicity.[5]

Key Clinical Exemplar: Celecoxib

Celecoxib (Celebrex®) is the archetypal pyrazole-based selective COX-2 inhibitor.[7][9] It is a diaryl-substituted pyrazole with a benzenesulfonamide group that is crucial for its selectivity.[9] By selectively inhibiting COX-2, celecoxib exerts potent anti-inflammatory, analgesic, and antipyretic effects.[9][10]

Data Presentation: In Vitro COX Inhibition

The efficacy and selectivity of pyrazole derivatives as COX inhibitors are typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against each enzyme isoform. The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), provides a quantitative measure of COX-2 preference.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Celecoxib | 2.69 | 0.034 | 78.06 | [11] |

| Compound 5s | 183.11 | 2.51 | 72.95 | [11] |

| Compound 5u | 134.11 | 1.79 | 74.92 | [11] |

| Compound 3b | 0.877 | 0.039 | 22.21 | [12] |

| Compound 6e | >100 | 0.46 | 215.44 | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classical and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds. The causality is direct: carrageenan injection induces a localized, biphasic inflammatory response, and an effective anti-inflammatory agent will suppress the resulting edema.

Methodology:

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

-

Grouping and Fasting: Animals are divided into groups (n=6): a control group (vehicle), a standard group (e.g., Celecoxib, 10 mg/kg), and test groups receiving various doses of the pyrazole derivative. Animals are fasted overnight before the experiment with free access to water.

-

Compound Administration: The test compounds, standard, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

-

Induction of Edema: 0.1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[4]

-

Measurement of Paw Volume: Paw volume is measured immediately after carrageenan injection (t=0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[11]

Visualizations

Caption: COX pathway showing selective inhibition by pyrazole derivatives.

Anticancer Activity: Targeting the Engines of Cell Proliferation

The pyrazole scaffold is prevalent in the design of small-molecule kinase inhibitors, a cornerstone of modern targeted cancer therapy.[1] Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[14]

Mechanism of Action: Kinase Inhibition

Pyrazole derivatives have been successfully developed to target several key kinase families, including:

-

Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle.[15] Overexpression of cyclins or loss of endogenous inhibitors leads to uncontrolled cell proliferation. Pyrazole-based compounds can be designed to fit into the ATP-binding pocket of specific CDKs, such as CDK2 or the CDK4/6 complex, preventing the phosphorylation of their substrates (e.g., Retinoblastoma protein, Rb) and thereby inducing cell cycle arrest, typically at the G1/S transition, and subsequent apoptosis.[10][14][16]

-

BRAF Kinase: BRAF is a serine/threonine kinase in the MAPK/ERK signaling pathway, which controls cell growth and survival.[17] A specific mutation, BRAFV600E, is a driver in over 50% of melanomas and other cancers.[18] Pyrazole-containing inhibitors have been developed that selectively target the mutated BRAFV600E protein, shutting down this oncogenic signaling pathway.[19][20]

Data Presentation: Antiproliferative Activity

The anticancer effect of pyrazole derivatives is often first assessed by their ability to inhibit the growth of cancer cell lines, expressed as GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values.

| Compound | Target Kinase | Cell Line | GI₅₀ / IC₅₀ (µM) | Reference |

| Compound 4 | CDK2 | HCT-116 | 3.81 (GI₅₀) | [10] |

| Compound 9 | CDK2 | (Enzyme Assay) | 0.96 (IC₅₀) | [10] |

| Compound 15 | CDK2 | OVCAR-3 | 0.127 (GI₅₀) | [16] |

| Compound 1j | BRAFV600E | A375 (Melanoma) | (nanomolar range) | [18] |

| Compound 23b | BRAFV600E | (Enzyme Assay) | 0.10 | [17] |

| Compound 4j | BRAFV600E | A375 (Melanoma) | 1.033 (IC₅₀) | [21] |

Experimental Protocol: In Vitro Cell Viability (MTT) Assay

This colorimetric assay is a standard, high-throughput method for assessing the cytotoxic or antiproliferative effects of a compound on cancer cells. It relies on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HCT-116 for colon cancer, A375 for melanoma) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The pyrazole derivative is dissolved in DMSO to create a stock solution, then serially diluted in culture media to achieve a range of final concentrations. The media in the wells is replaced with media containing the test compound or vehicle control (DMSO).

-

Incubation: The plates are incubated for a specified period, typically 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

-

Formazan Solubilization: The media is carefully removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The GI₅₀ or IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization

Caption: MAPK pathway showing inhibition of mutant BRAF.

Neurological and Metabolic Activity: Modulating the Endocannabinoid System

Pyrazole derivatives have been pivotal in exploring the therapeutic potential of the endocannabinoid system, particularly through the development of antagonists for the cannabinoid receptor 1 (CB1).

Mechanism of Action: CB1 Receptor Antagonism/Inverse Agonism

The endocannabinoid system, comprising receptors like CB1 and CB2 and endogenous ligands, plays a crucial role in regulating appetite, energy balance, and mood.[22] The CB1 receptor is predominantly located in the central nervous system and peripheral tissues like adipose tissue and the liver.[23] Activation of CB1 receptors is associated with increased appetite.[23]

Pyrazole derivatives were designed to act as antagonists or inverse agonists at the CB1 receptor.[22][24] This means they bind to the receptor and block its activation by endogenous cannabinoids, leading to a reduction in appetite and food intake.[23][25] This mechanism offered a novel approach to treating obesity and related metabolic disorders.[26]

Key Exemplar: Rimonabant

Rimonabant (Acomplia®) is a 1,5-diarylpyrazole derivative that was developed as a selective CB1 receptor antagonist.[24] Clinical trials demonstrated its efficacy in promoting weight loss and improving metabolic parameters.[25][26] However, the blockade of CB1 receptors in the brain also led to significant psychiatric side effects, including depression and anxiety, which ultimately resulted in its withdrawal from the market.[23][26] The story of Rimonabant serves as a critical case study in balancing efficacy with on-target side effects in drug development.

Structure-Activity Relationship (SAR) Insights

Studies on Rimonabant and related analogues have established key structural requirements for potent and selective CB1 antagonism:

-

A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring is optimal for binding.[24][27]

-

A para-substituted phenyl ring at the 5-position enhances affinity, with a p-iodophenyl group showing particularly high potency.[24][28]

-

A carboxamido group at the 3-position, often with a piperidinyl moiety, is crucial for activity.[24][27]

Experimental Protocol: Radioligand Binding Assay

This in vitro assay is the gold standard for determining a compound's affinity for a specific receptor. It measures the ability of a test compound (the "cold" ligand) to displace a radioactively labeled ligand (the "hot" ligand) that is known to bind to the target receptor with high affinity.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues known to express the target receptor (e.g., rat forebrain for CB1 receptors).[27]

-

Assay Setup: In assay tubes, a fixed concentration of the radioligand (e.g., [³H]SR141716A for CB1) and the prepared membranes are incubated with increasing concentrations of the unlabeled test pyrazole derivative.

-

Incubation: The mixture is incubated at a specific temperature for a set time to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound. The IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding of the radioligand) is determined. The binding affinity (Kᵢ) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Antimicrobial Activity

The pyrazole nucleus is a common feature in compounds exhibiting a wide range of antimicrobial activities, including antibacterial and antifungal effects.[2][29][30]

Mechanism of Action

Unlike the targeted approaches in cancer and inflammation, the antimicrobial mechanisms of many pyrazole derivatives are often less defined and may involve multiple targets. However, their broad-spectrum activity makes them an interesting scaffold for developing new agents to combat infectious diseases, including multi-drug resistant strains.[31][32]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The potency of an antimicrobial agent is typically reported as its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

| Compound | Organism | MIC (µg/mL) | Reference |

| Gatifloxacin (Control) | S. aureus (MRSA) | 1 | [31] |

| Compound 21c | S. aureus (MRSA) | 0.25 | [31] |

| Compound 23h | S. aureus (MRSA) | 0.25 | [31] |

| Compound 22 | S. aureus | Moderate Activity | [29] |

| Compound 22 | C. albicans | Moderate Activity | [29] |

Experimental Protocol: Agar Well Diffusion Method

This is a widely used preliminary screening method to assess the antimicrobial activity of test compounds. It is based on the diffusion of the compound from a well through a solidified agar plate seeded with a target microorganism.

Methodology:

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared, sterilized, and poured into sterile Petri dishes.

-

Inoculation: A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) is uniformly spread over the surface of the agar.

-

Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.

-

Compound Loading: A fixed volume of the test pyrazole derivative, dissolved in a suitable solvent like DMSO, is added to the wells. A positive control (standard antibiotic) and a negative control (solvent alone) are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement and Interpretation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented). A larger zone of inhibition corresponds to greater antimicrobial activity.[29]

Conclusion and Future Perspectives